molecular formula C8H18ClNO3S B2814881 N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride CAS No. 483351-52-6

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride

Cat. No.: B2814881
CAS No.: 483351-52-6
M. Wt: 243.75
InChI Key: NYMUXTBWEPNXQT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO3S and a molecular weight of 243.75 g/mol . This compound is known for its unique structure, which includes a thiolane ring and a methoxypropylamino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride typically involves the reaction of tetrahydrothiophene with methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistent product quality. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
  • 3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)-1-propanol
  • 2-Amino-1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone hydrochloride

Uniqueness

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-methoxypropyl)amine hydrochloride stands out due to its unique thiolane ring structure and methoxypropylamino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S.ClH/c1-12-5-2-4-9-8-3-6-13(10,11)7-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMUXTBWEPNXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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